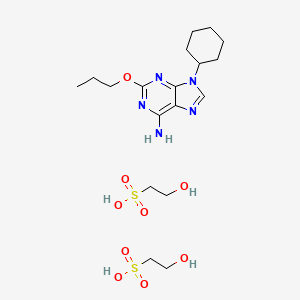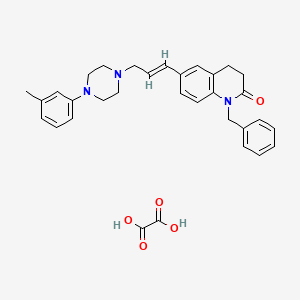
Titanium, ((hydroxy-kappaO)acetato-kappaO)(isooctadecanoato-kappaO)(3-(2,5-octadienyl)oxiraneoctanoato-kappaO2)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium, ((hydroxy-kappaO)acetato-kappaO)(isooctadecanoato-kappaO)(3-(2,5-octadienyl)oxiraneoctanoato-kappaO2)- is a complex organometallic compound It features a titanium center coordinated with various ligands, including hydroxyacetate, isooctadecanoate, and 3-(2,5-octadienyl)oxiraneoctanoate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, ((hydroxy-kappaO)acetato-kappaO)(isooctadecanoato-kappaO)(3-(2,5-octadienyl)oxiraneoctanoato-kappaO2)- typically involves the reaction of titanium tetrachloride with the respective ligands under controlled conditions. The process may include steps such as:
Ligand Preparation: Synthesizing the ligands separately, ensuring they are pure and in the correct stoichiometric ratios.
Coordination Reaction: Mixing titanium tetrachloride with the ligands in an inert atmosphere to prevent unwanted side reactions. The reaction is often carried out in a solvent such as toluene or dichloromethane.
Purification: The resulting compound is purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes using larger reactors, optimizing reaction conditions for higher yields, and implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Titanium, ((hydroxy-kappaO)acetato-kappaO)(isooctadecanoato-kappaO)(3-(2,5-octadienyl)oxiraneoctanoato-kappaO2)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of titanium oxides and modified ligands.
Reduction: Reduction reactions can alter the oxidation state of the titanium center, potentially changing the compound’s reactivity and properties.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other coordinating groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. Reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Ligand exchange reactions often involve the use of excess ligands and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide and modified organic ligands, while reduction could produce lower oxidation state titanium complexes.
Wissenschaftliche Forschungsanwendungen
Titanium, ((hydroxy-kappaO)acetato-kappaO)(isooctadecanoato-kappaO)(3-(2,5-octadienyl)oxiraneoctanoato-kappaO2)- has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential in drug delivery systems due to its ability to coordinate with various biological molecules.
Medicine: Explored for its anti-cancer properties and as a component in imaging agents.
Industry: Utilized in the production of advanced materials, coatings, and as a precursor for other titanium-based compounds.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves the coordination of the titanium center with target molecules. The ligands play a crucial role in stabilizing the titanium center and facilitating interactions with other molecules. The pathways involved may include:
Catalysis: The titanium center acts as a catalytic site, enabling various chemical transformations.
Drug Delivery: The compound can form stable complexes with drugs, enhancing their solubility and bioavailability.
Imaging: The unique structure allows for the attachment of imaging agents, improving contrast and detection in medical imaging.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Titanium(IV) isopropoxide: A simpler titanium compound used in similar applications but lacks the complex ligand structure.
Titanium(IV) chloride: A precursor to many titanium compounds, used in industrial processes.
Titanium(IV) acetylacetonate: Another titanium complex with different ligands, used in catalysis and material science.
Uniqueness
Titanium, ((hydroxy-kappaO)acetato-kappaO)(isooctadecanoato-kappaO)(3-(2,5-octadienyl)oxiraneoctanoato-kappaO2)- is unique due to its specific ligand arrangement, which imparts distinct chemical and physical properties. This makes it particularly valuable in specialized applications where other titanium compounds may not be as effective.
Eigenschaften
CAS-Nummer |
69103-14-6 |
|---|---|
Molekularformel |
C38H70O8Ti |
Molekulargewicht |
702.8 g/mol |
IUPAC-Name |
2-hydroxyacetic acid;16-methylheptadecanoic acid;8-[3-[(2E,5E)-octa-2,5-dienyl]oxiran-2-yl]octanoic acid;titanium |
InChI |
InChI=1S/C18H30O3.C18H36O2.C2H4O3.Ti/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20;1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;3-1-2(4)5;/h3-4,7,10,16-17H,2,5-6,8-9,11-15H2,1H3,(H,19,20);17H,3-16H2,1-2H3,(H,19,20);3H,1H2,(H,4,5);/b4-3+,10-7+;;; |
InChI-Schlüssel |
DRYQMSADLUYEOG-DRDGBFAZSA-N |
Isomerische SMILES |
CC/C=C/C/C=C/CC1C(O1)CCCCCCCC(=O)O.CC(C)CCCCCCCCCCCCCCC(=O)O.C(C(=O)O)O.[Ti] |
Kanonische SMILES |
CCC=CCC=CCC1C(O1)CCCCCCCC(=O)O.CC(C)CCCCCCCCCCCCCCC(=O)O.C(C(=O)O)O.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


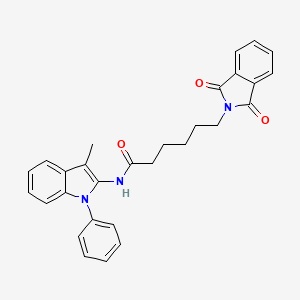


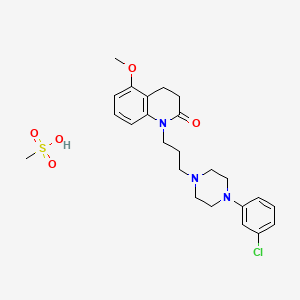
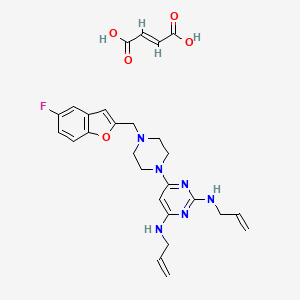
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(4-methoxyphenyl)amino]-8-nitro-](/img/structure/B12774989.png)
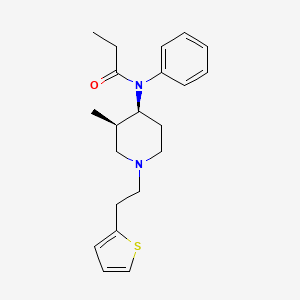
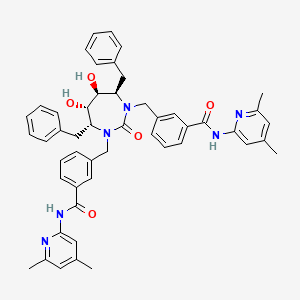
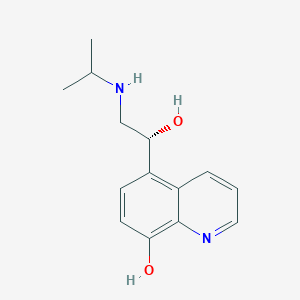

![2,8-dimethyl-1-oxa-3,8-diazaspiro[4.5]decane-3-carbaldehyde;oxalic acid](/img/structure/B12775050.png)
